5,10,15,20-Tetraphenyl-21H,23H-porphine zinc
CAS No.: 14074-80-7
Cat. No.: VC20956641
Molecular Formula: C44H28N4Zn-2
Molecular Weight: 678.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14074-80-7 |
---|---|
Molecular Formula | C44H28N4Zn-2 |
Molecular Weight | 678.1 g/mol |
IUPAC Name | 5,10,15,20-tetraphenylporphyrin-22,24-diide;zinc |
Standard InChI | InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |
Standard InChI Key | FGEZGTKFMCNEOZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn+2] |
Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn] |
Chemical Identity and Structural Characteristics
Basic Chemical Information
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc is a metalloporphyrin compound with a defined chemical identity. It has a molecular formula of C44H28N4Zn and a molecular weight of 678.1 g/mol . This compound is registered with CAS number 14074-80-7, which serves as its unique identifier in chemical databases and literature . The structure consists of a porphyrin core with four phenyl substituents at the meso positions (5,10,15,20) and a centrally coordinated zinc(II) ion that replaces the two inner hydrogens of the parent tetraphenylporphyrin .
The IUPAC name for this compound is zinc;5,10,15,20-tetraphenylporphyrin-22,24-diide, though in scientific literature it is often referred to by several synonyms . The compound can be represented through various chemical notations including the InChI string (InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2) and the InChIKey (XPVVGUHKLPZAEN-UHFFFAOYSA-N) .
Synonyms and Alternative Nomenclature
This compound is known by numerous synonyms in scientific and commercial contexts. The variety of names reflects its widespread use across different research disciplines. Common synonyms include:
Physical and Chemical Properties
Physical Characteristics
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc appears as purple crystals under standard conditions . This distinctive color results from the electronic structure of the porphyrin ring system with its extensive conjugation, which leads to strong absorption bands in the visible spectrum. The compound exhibits thermal stability with a melting point above 350°C, at which point it undergoes decomposition rather than a clean phase transition .
For storage purposes, the compound is typically kept at -20°C to maintain its stability and prevent degradation over extended periods . This low-temperature storage requirement indicates potential reactivity under ambient conditions, particularly when exposed to light or oxidizing agents.
Coordination Chemistry
Synthesis Methods
Traditional Synthesis Approach
The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc typically follows a two-step process. First, the parent tetraphenylporphyrin (H2TPP) is synthesized, followed by metallation with a zinc salt. According to established procedures reported in the literature, the synthesis of tetraphenylporphyrin involves the reaction of pyrrole with benzaldehyde .
A detailed synthesis protocol based on the Adler method involves the following steps:
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Distillation of pyrrole to ensure purity
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Refluxing 9 mmol of distilled pyrrole and 9 mmol of benzaldehyde in 170 mL of propionic acid for 4 hours
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Purification of the resulting product (H2TPP) using column chromatography
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For metallation to form 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc, 1 mmol of the purified H2TPP is refluxed with 2 mmol of zinc acetate in 70 mL of dimethylformamide (DMF) at 155°C for 6 hours
This traditional synthesis approach remains widely used for both research and commercial production of the compound.
Green Synthesis Approaches
Recent research has explored environmentally friendly or "green" synthesis methods for 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc and its derivatives. One innovative approach involves the photochemical synthesis of zinc tetraphenylporphyrin/copper nanoparticles (ZnTPP/Cu-NPs) composites .
This green synthesis procedure includes:
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Preparation of ZnTPP nanostructures through acid-base neutralization methods
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Growth of copper nanoparticles on the ZnTPP nanostructures through visible-light irradiated photochemical procedures
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Optional modification of the synthesis by adding polyacrylic acid (PAA) as a modulator to control morphological properties
This approach represents a significant advancement in sustainable chemistry practices, utilizing photochemical methods rather than harsh chemical conditions or extensive purification procedures.
Applications and Research Developments
Antibacterial Applications
Recent research has demonstrated the potential antibacterial applications of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc, particularly when incorporated into nanocomposite structures. Studies have shown that zinc tetraphenylporphyrin/copper nanoparticles (ZnTPP/Cu-NPs) exhibit significant antibacterial activity .
These nanocomposites were fabricated through a single-step green procedure, where copper nanoparticles were grown on ZnTPP nanostructures using a visible-light irradiated photochemical procedure. The morphological properties of these nanocomposites could be modulated by the presence of polyacrylic acid (PAA), which affects their antibacterial efficacy .
The antibacterial mechanism likely involves the photodynamic properties of the porphyrin component combined with the known antimicrobial properties of copper. This synergistic effect provides promising avenues for developing new antimicrobial materials.
Photochemical Applications
The photochemical properties of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc make it particularly suitable for applications involving light-induced reactions. The compound's ability to absorb visible light and transfer energy or electrons makes it valuable in photocatalysis, photodynamic therapy, and solar energy conversion systems .
In the synthesis of ZnTPP/Cu-NPs, the photochemical process involves:
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Dispersion of ZnTPP nanostructures with copper salt and ascorbic acid
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Irradiation with a 360-Watt halogen light lamp while stirring
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Reduction of copper ions to form nanoparticles on the ZnTPP substrate
This photochemical approach demonstrates the compound's utility as both a photosensitizer and a structural component in advanced materials.
Thermodynamic and Coordination Properties
Adduct Formation Studies
Significant research has been conducted on the thermodynamic properties of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc, particularly regarding its ability to form adducts with various neutral donor molecules in cyclohexane . These studies provide valuable insights into the coordination chemistry of the zinc center and its interactions with potential ligands.
The research has examined:
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The thermodynamics of axial coordination to the zinc center
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The influence of different neutral donors on complex formation
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The stability constants of the resulting five-coordinate complexes
These fundamental studies contribute to understanding the chemical behavior of this metalloporphyrin in various environments and its potential applications in molecular recognition, sensing, and catalysis.
Temperature-Dependent Behavior
The formation of five-coordinate complexes by 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc exhibits temperature dependence, which has been studied to elucidate the thermodynamic parameters governing these interactions . This temperature-dependent behavior provides insights into the enthalpy and entropy contributions to adduct formation, which are essential for predicting the compound's behavior under various conditions.
Research comparing the temperature-dependent coordination properties of zinc tetraphenylporphyrin with those of zinc octaethylporphyrin highlights the influence of the peripheral substituents on the electronic and steric properties of the metalloporphyrin .
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